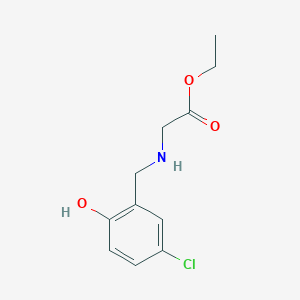![molecular formula C8H15NO2 B15307930 [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Methoxymethyl)-2-azabicyclo[211]hexan-1-yl]methanol is a bicyclic compound featuring a unique structure that includes a methoxymethyl group and an azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol can be achieved through several methods. One approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . Another method utilizes photochemistry to access new building blocks via [2 + 2] cycloaddition, allowing for the derivatization of bicyclo[2.1.1]hexane modules .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the palladium-catalyzed reactions mentioned above. These methods are advantageous due to their efficiency and the ability to produce a broad array of substrates.
Chemical Reactions Analysis
Types of Reactions: [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a notable reaction that this compound can undergo .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, cyclopentenes, and various oxidizing or reducing agents. The reaction conditions often involve specific temperatures and pressures to ensure optimal yields.
Major Products: The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized bicyclic structures .
Scientific Research Applications
Chemistry: In chemistry, [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol is used as a building block for synthesizing complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are valuable for drug discovery and development .
Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its potential as a scaffold for drug design makes it a valuable tool for developing new therapeutics .
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its unique structure could lead to the development of novel drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol include other bicyclic structures such as bicyclo[2.2.1]heptanes and bicyclo[1.1.1]pentanes . These compounds share structural similarities but differ in their chemical properties and reactivity.
Uniqueness: What sets this compound apart is its specific functional groups and the presence of the azabicyclohexane core.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-11-6-7-2-8(3-7,5-10)9-4-7/h9-10H,2-6H2,1H3 |
InChI Key |
ILAOFKISCWPGBW-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC(C1)(NC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


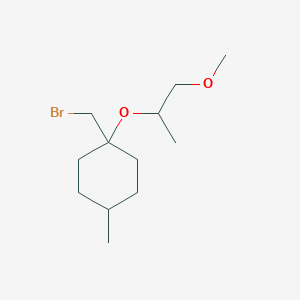
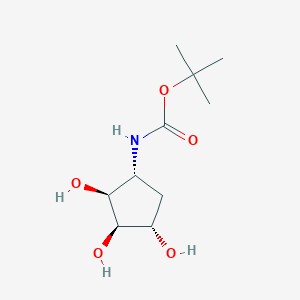
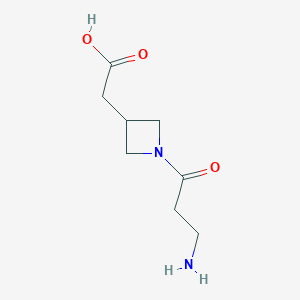
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
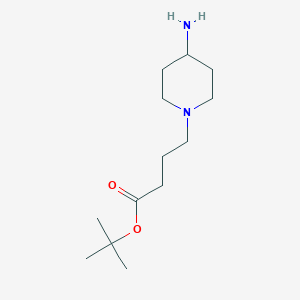
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)
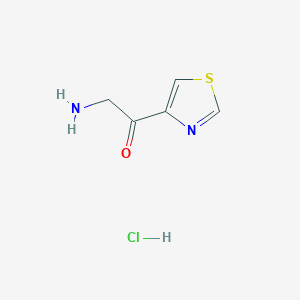
![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B15307899.png)
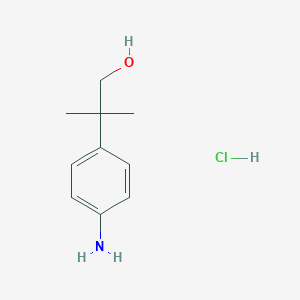
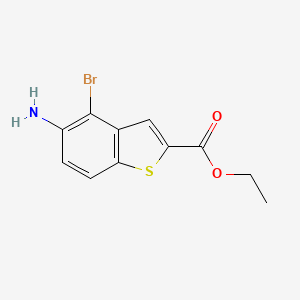

![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
